N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine is a complex organic compound that features a combination of pyrazole, triazole, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole and pyrazole rings can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Shares the pyrazole core but lacks the nitro and triazole groups.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains both pyrazole and triazole groups but differs in the substitution pattern and functional groups.
Uniqueness
N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and triazole groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H17N7O3 |
---|---|
Molecular Weight |
355.35 g/mol |
IUPAC Name |
(E)-1-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-N-(1,2,4-triazol-1-yl)methanimine |
InChI |
InChI=1S/C16H17N7O3/c1-11-16(23(24)25)12(2)21(20-11)8-14-6-13(4-5-15(14)26-3)7-18-22-10-17-9-19-22/h4-7,9-10H,8H2,1-3H3/b18-7+ |
InChI Key |
AOYVVBKOTLELGX-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/N3C=NC=N3)OC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NN3C=NC=N3)OC)C)[N+](=O)[O-] |
solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.